N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Description
N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a pyrimidine moiety via an azetidine-carboxamide bridge. This structure is designed to optimize interactions with kinase targets, as benzothiazole and pyrimidine derivatives are well-documented for their roles in inhibiting enzymatic activity in cancer and inflammatory pathways .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5OS/c1-14-25-19-9-17(7-8-20(19)29-14)26-22(28)16-11-27(12-16)21-10-18(23-13-24-21)15-5-3-2-4-6-15/h2-10,13,16H,11-12H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAUSXIAPPVTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzo[d]thiazole and pyrimidine intermediates, followed by their coupling through an azetidine carboxamide linkage. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would likely involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzo[d]thiazole or pyrimidine rings are replaced by other groups.
Hydrolysis: The azetidine carboxamide linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of 442.5 g/mol. Its structure features a benzothiazole moiety linked to an azetidine carboxamide, which contributes to its biological activity. The presence of the pyrimidine and phenyl groups enhances its interaction with biological targets.
Biological Activities
2.1 Anticancer Activity
Research has indicated that N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent .
2.2 Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies demonstrate that it possesses significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis .
2.3 Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound shows anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models. This suggests potential applications in treating inflammatory diseases like rheumatoid arthritis .
Anticancer Mechanism Exploration
A recent study investigated the molecular pathways affected by this compound in cancer cells. The researchers found that the compound activates the p53 signaling pathway, leading to increased expression of pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins like Bcl-2. This dual modulation contributes to enhanced apoptosis in cancer cells .
Clinical Relevance in Inflammatory Diseases
Another study assessed the compound's efficacy in a murine model of arthritis. Treatment with this compound resulted in reduced joint swelling and histological signs of inflammation compared to control groups. These findings support its potential use as a therapeutic agent for inflammatory conditions .
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of a key enzyme involved in cell proliferation, resulting in antiproliferative effects. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, disclosed in EPO Patent Application 2023/39, share the 2-methyl-1,3-benzothiazol-5-yl and pyrimidinone core but differ in substituents and bridging heterocycles. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
| Compound Name | Key Structural Differences | Potential Pharmacological Implications |
|---|---|---|
| 7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-(2-methyl-1,3-benzothiazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Dimethylpiperazine substituent | Enhanced solubility; possible kinase selectivity |
| 2-(2-methyl-1,3-benzothiazol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Methylpiperazine group | Improved metabolic stability |
| 2-(2-methyl-1,3-benzothiazol-5-yl)-7-(4-methyl-1,4-diazepan-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | 7-membered diazepane ring | Increased conformational flexibility |
| 7-[(3S)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-2-(2-methyl-1,3-benzothiazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Fused pyrrolopyrazine system | Potential blood-brain barrier penetration |
| N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | Azetidine-carboxamide linker; 6-phenylpyrimidine substituent | Optimized target binding; reduced off-target effects |
Key Findings:
Heterocyclic Bridges :
- The azetidine-carboxamide linker in the target compound introduces a compact, rigid structure compared to the larger piperazine or diazepane rings in analogs. This rigidity may reduce entropic penalties during target binding, improving affinity .
- In contrast, the diazepane-containing analog (Table 1, Row 3) offers greater flexibility, which could enhance adaptation to diverse binding pockets but risks lower specificity.
Substituent Effects: The 6-phenylpyrimidine group in the target compound likely enhances π-π stacking interactions with hydrophobic kinase domains, a feature absent in the pyrimidinone-based patent analogs . Methylpiperazine substituents (Table 1, Row 2) are associated with improved solubility and metabolic stability due to their basic nitrogen atoms, a trait the azetidine-carboxamide linker may lack.
Pharmacokinetic Profiles :
- Patent analogs with dimethylpiperazine or pyrrolopyrazine groups (Table 1, Rows 1 and 4) suggest tailored pharmacokinetics, such as enhanced CNS penetration or prolonged half-life. The target compound’s azetidine linker may prioritize tissue-specific distribution over systemic exposure.
Notes
- The target compound’s lack of a pyrimidinone core distinguishes it from patent analogs, suggesting a divergent mechanism of action.
- Structural modifications in analogs reflect trade-offs between flexibility, solubility, and target engagement, underscoring the need for empirical validation.
Biological Activity
N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that combines a benzothiazole moiety with a pyrimidine and an azetidine ring. This unique configuration is believed to contribute to its biological activity.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer progression and angiogenesis. Inhibiting these kinases could lead to reduced tumor growth and metastasis .
- Induction of Apoptosis : The compound has been evaluated for its ability to induce apoptosis in cancer cells. For instance, derivatives of benzothiazole have demonstrated the capacity to activate procaspase-3 to caspase-3, leading to programmed cell death in various cancer cell lines . This suggests that this compound may similarly activate apoptotic pathways.
Biological Evaluation
The biological activity of the compound has been assessed through various in vitro studies:
Anticancer Activity
A series of studies have highlighted the anticancer potential of related benzothiazole derivatives. For example:
- Cell Lines Tested : Compounds were tested against U937 (a procaspase-3 over-expressing cancer cell line) and MCF-7 (a procaspase-3 non-expressing line) to evaluate selectivity and off-target effects.
| Compound | Cell Line | Apoptosis Induction (%) |
|---|---|---|
| 8j | U937 | 77.8 |
| 8k | MCF-7 | 92.1 |
These results suggest that modifications in the benzothiazole structure can significantly enhance anticancer efficacy .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit glycogen synthase kinase 3 (GSK3), an enzyme involved in several cellular processes including metabolism and cell differentiation. Inhibitors of GSK3 are being explored for their therapeutic potential in treating various diseases, including diabetes and neurodegenerative disorders .
Structure-Activity Relationships (SAR)
The SAR studies reveal that specific structural features are crucial for the biological activity of benzothiazole derivatives:
- Presence of Benzothiazole : The benzothiazole ring is essential for inducing apoptosis.
- Functional Groups : The introduction of electron-withdrawing groups enhances potency by improving interactions with target proteins.
Case Studies
Several patents have documented the synthesis and biological evaluation of similar compounds:
- Patent US7202363 discusses methods for synthesizing compounds that inhibit protein tyrosine kinases, highlighting their potential therapeutic applications in oncology .
- Patent US7425557 focuses on novel pyridine-based compounds that show promise as GSK3 inhibitors, indicating a broader class of compounds that may include this compound as a lead structure .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-methyl-1,3-benzothiazol-5-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Azetidine ring formation : Cyclization of precursors like azetidine-3-carboxylic acid derivatives under reflux with coupling agents (e.g., DCC or EDC) .
- Benzothiazole-pyrimidine coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to attach the 6-phenylpyrimidin-4-yl group to the azetidine ring. Solvents like DMF or THF are used at 60–80°C for 12–24 hours .
- Final carboxamide linkage : Activated ester intermediates react with 2-methyl-1,3-benzothiazol-5-amine under basic conditions (e.g., triethylamine) .
Key considerations : Optimize reaction times and solvent polarity to avoid side products. Ultrasound-assisted methods can enhance yield by 15–20% compared to traditional heating .
Basic: How can researchers validate the structural integrity of this compound using spectroscopic and analytical techniques?
Methodological Answer:
Use a combination of:
- NMR spectroscopy : Confirm the azetidine ring (δ 3.5–4.5 ppm for CH₂ groups), benzothiazole aromatic protons (δ 7.0–8.5 ppm), and pyrimidine protons (δ 8.0–9.0 ppm) .
- IR spectroscopy : Identify carboxamide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray crystallography (if crystalline): Resolve stereochemistry and confirm bond angles .
Basic: What in vitro biological assays are recommended for preliminary screening of this compound’s activity?
Methodological Answer:
Prioritize assays aligned with structural analogs:
- Antimicrobial activity : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to ampicillin .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
Methodological Answer:
Focus on modifying:
- Azetidine substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Pyrimidine ring : Replace phenyl with heteroaryl groups (e.g., pyrazole) to alter binding affinity .
- Benzothiazole moiety : Test halogenated derivatives (e.g., -Cl or -Br) to improve lipophilicity and target engagement .
Experimental design : Synthesize 10–15 analogs, screen in parallel using high-throughput assays, and correlate substituent effects with activity using QSAR models .
Advanced: What computational strategies are effective for predicting target interactions and binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into pockets of kinases (e.g., EGFR) or inflammatory enzymes (e.g., COX-2) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., hydrogen bonds with Lys532 in EGFR) .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors on the pyrimidine ring) using MOE or Phase .
Advanced: How can researchers resolve contradictory data in biological activity across different studies?
Methodological Answer:
- Replicate experiments : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to minimize variability .
- Control for impurities : Re-characterize the compound via HPLC (>95% purity) and retest .
- Assay-specific factors : Adjust cell culture conditions (e.g., serum concentration) or enzyme sources (e.g., recombinant vs. native COX-2) .
- Meta-analysis : Compare results with structurally related compounds (e.g., benzothiazole-azetidine hybrids) to identify trends .
Advanced: What strategies are recommended for optimizing the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP optimization : Introduce polar groups (e.g., -OH or -SO₃H) to reduce hydrophobicity, measured via shake-flask method .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Block susceptible sites (e.g., azetidine N-methylation) .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction; aim for <95% binding to improve bioavailability .
Advanced: How can researchers elucidate the compound’s mechanism of action when initial target hypotheses fail?
Methodological Answer:
- Phosphoproteomics : Treat cells with the compound, extract proteins, and identify differentially phosphorylated kinases via LC-MS/MS .
- CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify resistance-conferring genes .
- Thermal shift assay : Monitor target protein denaturation to infer direct binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
